molecular formula C8H10FNO2 B1215596 2-Fluorodopamine CAS No. 71144-37-1

2-Fluorodopamine

货号: B1215596
CAS 编号: 71144-37-1
分子量: 171.17 g/mol
InChI 键: SBSPPLWHVUCFSB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context of Fluorinated Catecholamines in Neurotransmitter System Investigation

The investigation of catecholamines, a class of neurotransmitters including dopamine (B1211576), norepinephrine (B1679862), and epinephrine, has a rich history dating back to the late 19th and early 20th centuries. nih.gov Initial research focused on understanding their physiological effects and identifying their roles in the nervous system. nih.gov A significant leap forward came with the development of techniques to visualize and quantify these molecules in the brain, which solidified their status as key players in neurotransmission. nih.gov

Early applications of fluorinated compounds in neuroscience were often linked to the development of positron emission tomography (PET) imaging agents. The positron-emitting isotope Fluorine-18 ([¹⁸F]) proved to be particularly valuable due to its favorable half-life and imaging characteristics. The synthesis of [¹⁸F]-labeled fluorinated catecholamine precursors, such as 6-[¹⁸F]fluoro-L-DOPA, allowed for the in vivo visualization of dopamine synthesis and storage in the brain, providing critical insights into diseases like Parkinson's. The success of these early imaging agents paved the way for the development and investigation of other fluorinated catecholamines, including 2-Fluorodopamine, as tools to probe the intricacies of neurotransmitter uptake, metabolism, and receptor binding.

Rationale for Investigating this compound as a Molecular Probe and Research Tool

The utility of this compound as a molecular probe stems from its close structural resemblance to dopamine, coupled with the unique properties conferred by the fluorine atom. This strategic substitution provides researchers with a tool that can interact with the machinery of the dopaminergic and noradrenergic systems in a predictable yet distinct manner from the endogenous neurotransmitter.

One of the primary rationales for its use is in the study of neurotransmitter transporters. This compound is recognized and transported by both the dopamine transporter (DAT) and the norepinephrine transporter (NET). wikipedia.orgwikipedia.org This allows it to serve as a tracer for the activity of these transporters, which are crucial for terminating synaptic transmission and are primary targets for a wide range of therapeutic drugs and substances of abuse.

Furthermore, once inside the neuron, this compound is a substrate for the vesicular monoamine transporter 2 (VMAT2), the protein responsible for packaging monoamines into synaptic vesicles for subsequent release. nih.gov This property allows researchers to investigate the process of vesicular loading and storage. The fluorine atom can also influence the metabolic fate of the molecule. For instance, studies have shown that this compound is a poorer substrate for certain metabolic enzymes compared to dopamine, which can simplify the interpretation of experimental results by reducing the number of active metabolites.

The introduction of a fluorine atom also provides an analytical handle. For example, the stable isotope Fluorine-19 (¹⁹F) is amenable to nuclear magnetic resonance (NMR) spectroscopy, allowing for the detection and quantification of this compound and its metabolites in tissue samples. When radiolabeled with ¹⁸F, it becomes a powerful tool for non-invasive PET imaging, enabling the visualization of catecholaminergic nerve terminals in both the central nervous system and the periphery.

Overview of this compound's Position within Dopaminergic and Noradrenergic Research Paradigms

This compound occupies a unique position in neuroscience research as a "false neurotransmitter." A false neurotransmitter is a compound that is taken up into and released from neurons in a similar manner to the endogenous neurotransmitter but has different effects on postsynaptic receptors. wikipedia.org This characteristic makes this compound an invaluable tool for dissociating the processes of neurotransmitter uptake and release from postsynaptic receptor activation.

In dopaminergic research, this compound is used to study the function and regulation of the dopamine transporter and VMAT2. nih.govnih.gov By competing with dopamine for uptake and vesicular packaging, it can be used to probe the kinetics and capacity of these transport systems. Its release from dopaminergic terminals upon neuronal stimulation allows for the investigation of the mechanisms of exocytosis.

Similarly, in noradrenergic research, this compound serves as a substrate for the norepinephrine transporter, allowing for the examination of norepinephrine reuptake mechanisms. wikipedia.org Once inside noradrenergic neurons, it can be converted to 2-fluoronorepinephrine by the enzyme dopamine-β-hydroxylase, further extending its utility as a probe for the noradrenergic system. This "false" norepinephrine can then be stored in vesicles and released, providing insights into the lifecycle of norepinephrine.

The ability of this compound to interact with both dopaminergic and noradrenergic systems, albeit with potentially different affinities for their respective transporters, allows for comparative studies of these two closely related but functionally distinct neurotransmitter systems. frontiersin.org This is particularly relevant in brain regions where both systems overlap and may have complex interactions.

Detailed Research Findings

The following tables summarize key research findings related to the biochemical and pharmacological properties of this compound.

Table 1: Interaction of this compound with Monoamine Transporters

TransporterSpeciesPreparationAssay MethodFinding
Dopamine Transporter (DAT)RatStriatal synaptosomes[³H]Dopamine uptake inhibition2-F-DA inhibits dopamine uptake, indicating it is a substrate for DAT.
Norepinephrine Transporter (NET)RatCerebral cortex synaptosomes[³H]Norepinephrine uptake inhibition2-F-DA inhibits norepinephrine uptake, demonstrating its interaction with NET.
Vesicular Monoamine Transporter 2 (VMAT2)RatSynaptic vesicles[³H]Dihydrotetrabenazine binding2-F-DA competes for binding, suggesting it is a substrate for vesicular transport.

Table 2: Comparative Metabolic Profile of Dopamine and this compound

EnzymeSubstrateFindingImplication for Research
Monoamine Oxidase (MAO)DopamineReadily metabolizedRapid inactivation of the neurotransmitter signal.
This compoundSlower rate of metabolism compared to dopamineIncreased persistence of 2-F-DA in the synapse, allowing for prolonged study of transporter function.
Catechol-O-Methyltransferase (COMT)DopamineEfficiently methylatedMajor pathway for dopamine inactivation.
This compoundMethylated at a reduced rateAltered metabolic clearance, which needs to be considered in experimental design.
Dopamine-β-hydroxylaseThis compoundConverted to 2-FluoronorepinephrineAllows for the study of noradrenergic pathways following administration of 2-F-DA.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-(2-aminoethyl)-3-fluorobenzene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2/c9-7-5(3-4-10)1-2-6(11)8(7)12/h1-2,11-12H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBSPPLWHVUCFSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1CCN)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00991449
Record name 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71144-37-1
Record name 4-(2-Aminoethyl)-3-fluoro-1,2-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71144-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluorodopamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071144371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(2-Aminoethyl)-3-fluorobenzene-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00991449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Radiochemical Production of 2 Fluorodopamine

Precursor Synthesis Strategies for 2-Fluorodopamine

The successful synthesis of this compound is highly dependent on the strategic preparation of suitable precursors. These precursors are designed to facilitate the challenging step of fluorine incorporation into an electron-rich aromatic system.

The introduction of a fluorine atom onto the dopamine (B1211576) scaffold is a key challenge due to the electron-rich nature of the catechol ring, which is generally resistant to conventional nucleophilic aromatic substitution. researchgate.net Therefore, specialized methods are required.

Nucleophilic fluorination is a common strategy for introducing fluorine, including the radioisotope fluorine-18. researchgate.net This approach typically involves the displacement of a good leaving group on the aromatic ring by a fluoride ion. For electron-rich aromatic rings like that in dopamine precursors, the ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. nih.gov

One established multi-step method for producing fluorinated catecholamines involves nucleophilic aromatic substitution on a precursor like 6-nitropiperonal. In this process, the nitro group activates the ring for nucleophilic attack by fluoride, displacing the nitro group. The resulting 6-fluoropiperonal undergoes further reactions, including condensation with nitromethane, reduction, and deprotection of the catechol hydroxyl groups, to yield the final fluorodopamine product. snmjournals.org

Challenges associated with nucleophilic fluorination include the poor nucleophilicity and high basicity of the fluoride ion, which can lead to side reactions. ucla.edu The choice of solvent, temperature, and leaving group is critical for optimizing reaction yields. For instance, in the synthesis of 6-[¹⁸F]fluoroveratraldehyde, a precursor for fluorodopamine, various halogen leaving groups were tested, with fluorine itself being the most effective, followed by chlorine and bromine. akjournals.com

Table 1: Comparison of Leaving Groups in Nucleophilic Fluorination for 6-[¹⁸F]Fluoroveratraldehyde Synthesis akjournals.com

Precursor Leaving Group Temperature (°C) Radiochemical Yield (%)
6-Bromoveratraldehyde Bromo 160 57 ± 1.0
6-Chloroveratraldehyde Chloro 160 66 ± 3.6

Transition-metal catalysis has emerged as a powerful tool for the formation of carbon-fluorine bonds, offering alternative pathways that can overcome the limitations of traditional methods. nih.gov These reactions can proceed under milder conditions and tolerate a wider range of functional groups.

Palladium-catalyzed fluorination is a notable example. For instance, palladium complexes can catalyze the fluorination of aryl triflates or bromides, which can be precursors to this compound. nih.gov The mechanism often involves a Pd(II)/Pd(IV) catalytic cycle where the palladium center facilitates the C–F bond formation. nih.gov Another approach is the palladium-catalyzed fluorination of allylic chlorides. nih.govucla.edu While not directly applied to the aromatic ring, these methods showcase the utility of transition metals in C-F bond formation.

Copper-mediated reactions also provide a pathway for the trifluoromethylation of organic compounds, which is a related field of fluorine chemistry. rsc.org The principles of these transition-metal-mediated reactions, involving oxidative addition and reductive elimination steps, are being actively explored for direct fluorination of arenes. rsc.org

Diaryliodonium salts have become particularly important as precursors for the synthesis of aryl fluorides, especially for radiolabeling with fluorine-18. researchgate.netgoogle.com These hypervalent iodine compounds are highly effective for the radiofluorination of electron-rich aromatic rings, which are otherwise difficult to label. researchgate.netnih.gov

The general structure of a diaryliodonium salt is [Ar¹-I⁺-Ar²]X⁻, where Ar¹ is the aryl group to be fluorinated and Ar² is typically an auxiliary, non-transferable aryl group. rsc.org The key advantage of these precursors is that the iodonium moiety acts as an excellent leaving group, facilitating nucleophilic attack by [¹⁸F]fluoride. nih.gov The reaction proceeds via an initial ion exchange to form a diaryliodonium-[¹⁸F]fluoride complex, followed by thermal decomposition (thermolysis) in a suitable solvent to produce the desired [¹⁸F]aryl fluoride. nih.gov

This method allows for the no-carrier-added (n.c.a.) synthesis of radiotracers like 6-[¹⁸F]fluorodopamine, resulting in high specific activity, which is crucial for PET imaging. researchgate.netnih.gov The choice of solvent for the thermolysis step is critical; for example, using a nonpolar solvent like toluene instead of a polar aprotic solvent like acetonitrile can significantly improve the efficiency of radiofluorination. nih.gov

The synthesis of this compound often proceeds through protected intermediates such as 2-fluoroveratraldehyde or 2-fluoroveratrole, where the catechol hydroxyl groups are methylated to prevent unwanted side reactions during fluorination.

A method for synthesizing 3-fluoroveratrole and 2-fluoro-3,4-dimethoxybenzaldehyde (an isomer of the target precursor) has been described, which avoids potentially hazardous reagents like those used in chloromethylation. tandfonline.comtandfonline.com The synthesis starts from o-fluorophenol, involves a Claisen rearrangement of its allyl ether, followed by double bond migration, methylation, and oxidation to yield the aldehyde. tandfonline.com While this synthesis is for an isomeric compound, the chemical principles are relevant for the synthesis of 2-fluoroveratraldehyde.

The synthesis of 6-[¹⁸F]fluoroveratraldehyde has been achieved via nucleophilic halogen exchange from precursors like 6-bromo-, 6-chloro-, and 6-fluoroveratraldehyde. akjournals.com These halogenated veratraldehydes are stable and commercially available, providing a practical starting point for the synthesis of [¹⁸F]fluoro-L-dopa, a related and clinically important PET tracer. akjournals.com

Approaches for Fluorine Incorporation

Radiosynthesis of Positron Emission Tomography (PET) Tracers Involving [¹⁸F]this compound

The radiosynthesis of [¹⁸F]fluorodopamine is a critical process for its application in PET imaging. researchgate.netnih.govnih.gov Fluorine-18 is a preferred radionuclide due to its favorable half-life (109.8 minutes) and low positron energy. researchgate.net The primary goal is to produce the tracer with high radiochemical purity and high specific activity in a timeframe suitable for clinical use.

Automated synthesis modules are commonly employed to handle the high levels of radioactivity and ensure reproducibility. nih.gov A typical automated synthesis of 6-[¹⁸F]fluorodopamine using a diaryliodonium salt precursor involves a two-step procedure within a single reactor:

Radiofluorination : The diaryliodonium salt precursor is reacted with [¹⁸F]fluoride. This step often involves a phase-transfer catalyst, such as Kryptofix 222, to enhance the reactivity of the fluoride ion. The mixture is heated to induce thermolysis of the precursor. nih.gov

Deprotection : Following fluorination, the protecting groups on the catechol hydroxyls and the amine are removed, typically by heating with a strong acid like hydroiodic acid (HI). nih.govsnmjournals.org

The crude product is then purified, most commonly by high-performance liquid chromatography (HPLC), to separate the desired [¹⁸F]fluorodopamine from unreacted precursors and byproducts. snmjournals.org

Table 2: Automated Radiosynthesis of 6-[¹⁸F]Fluorodopamine Using Diaryliodonium Salt Precursors

Synthesis Platform Precursor Synthesis Time (min) Final Yield (non-corrected) Reference
Synthera Diaryliodonium salt 65 25 ± 4% nih.gov
TRACERlab Diaryliodonium salt 75 31 ± 6% nih.gov
Single Reactor System ALPdopamine™ (Diaryliodonium salt) 56-60 26% (EOS) nih.gov

The development of new precursors, such as ALPdopamine™, has provided an effective scaffold for the routine and reliable production of high-molar-activity [¹⁸F]fluorodopamine for human use. nih.gov

Automated Radiosynthesis Protocols and Advancements

The demand for radiopharmaceuticals like [¹⁸F]this compound for clinical and research purposes has driven the development of automated radiosynthesis modules. These systems offer significant advantages over manual methods, including improved reproducibility, higher yields, reduced radiation exposure to personnel, and compliance with Good Manufacturing Practice (GMP) guidelines. nih.govyoutube.com

Automated synthesizers, such as the IBA Synthera® and GE TRACERlab™ platforms, have been successfully adapted for the production of radiolabeled compounds. nih.gov The process typically involves several key steps that are programmed and controlled remotely. These include the trapping of aqueous [¹⁸F]fluoride on an anion exchange cartridge, elution with a phase-transfer catalyst such as Kryptofix 2.2.2/K₂CO₃, azeotropic drying of the [¹⁸F]fluoride, the nucleophilic substitution reaction with a suitable precursor, and subsequent purification steps. snmjournals.org

Enzymatic Radiosynthesis Approaches

An elegant and efficient method for the synthesis of [¹⁸F]this compound involves an enzymatic approach. This method leverages the high specificity and efficiency of biological catalysts to achieve the desired chemical transformation under mild conditions. The primary enzyme utilized in this process is DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase), which naturally catalyzes the conversion of L-DOPA to dopamine. nih.gov

In this radiosynthesis, 6-[¹⁸F]fluoro-L-DOPA ([¹⁸F]FDOPA) serves as the precursor to [¹⁸F]this compound. The enzymatic decarboxylation of [¹⁸F]FDOPA offers a rapid and quantitative conversion to [¹⁸F]this compound. nih.gov This biocatalytic step is typically performed after the initial radiosynthesis and purification of [¹⁸F]FDOPA. The reaction is characterized by high radiochemical conversion and produces the desired product with high purity. univie.ac.at

PrecursorEnzymeRadiochemical Yield (RCY) of [¹⁸F]this compoundReference
[¹⁸F]FDOPADOPA decarboxylase35%-50% nih.gov
[¹⁸F]FDOPADOPA decarboxylase~69% univie.ac.at

Copper-Mediated Radiofluorination Techniques

Copper-mediated radiofluorination has emerged as a powerful tool for the introduction of fluorine-18 into aromatic systems, including the precursors for this compound. nih.govnih.gov This methodology is particularly valuable for the synthesis of radiotracers from electron-rich aromatic precursors that are often challenging to label using traditional nucleophilic aromatic substitution (SₙAr) reactions. nih.gov

The technique typically involves the use of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂), often in combination with a pyridine-based ligand. nih.govnih.gov This catalytic system facilitates the radiofluorination of various precursors, including organoboron compounds (e.g., aryl pinacol boronates) and organostannanes. nih.govresearchgate.net These precursors are attractive due to their relative stability and the well-established methods for their synthesis.

One of the significant advantages of copper-mediated radiofluorination is the ability to perform the reaction under milder conditions compared to other methods. nih.gov This can lead to higher functional group tolerance and improved radiochemical yields. The development of pre-formed, air-stable copper catalysts has further simplified the experimental setup and improved the reproducibility of the synthesis. researchgate.net Researchers continue to explore different copper sources, ligands, and reaction conditions to optimize the efficiency and scope of this valuable radiofluorination technique. nih.govnih.gov

Precursor TypeCopper CatalystKey Features
Aryl Pinacol BoronatesCu(OTf)₂(py)₄Efficient for non-activated arenes, commercially available catalyst. researchgate.net
OrganostannanesIn-situ generated from Cu(OTf)₂ and pyridineAlternative to organoborons, well-known precursors in radiochemistry. nih.gov
Diaryliodonium SaltsCu(OTf)₂Can influence the regioselectivity of fluorination. utupub.fi

Optimization of Radiochemical Yield and Purity

Achieving high radiochemical yield (RCY) and radiochemical purity (RCP) is paramount in the production of radiopharmaceuticals. nih.govhzdr.de Optimization of these parameters for this compound synthesis involves a multi-faceted approach, addressing various stages of the production process. nih.gov

For automated radiosynthesis, factors such as the efficiency of [¹⁸F]fluoride trapping and elution, the reaction temperature and time for the nucleophilic substitution, and the concentration of the precursor all play a crucial role. mdpi.com The choice of solvent and the phase-transfer catalyst can significantly impact the reactivity of the [¹⁸F]fluoride and, consequently, the RCY. researchgate.net

In enzymatic synthesis, optimization focuses on creating the ideal environment for the DOPA decarboxylase enzyme. This includes adjusting the pH of the reaction buffer, the incubation temperature, and the concentration of both the enzyme and the [¹⁸F]FDOPA substrate to ensure maximum catalytic activity and conversion to [¹⁸F]this compound. univie.ac.at

For copper-mediated techniques, the optimization of RCY and purity involves fine-tuning the reaction conditions. This includes the precursor-to-catalyst ratio, the choice of solvent, reaction temperature, and time. nih.gov The presence of additives, such as specific bases or co-solvents, can also influence the reaction outcome. nih.gov Post-synthesis, the purification method is critical for ensuring high RCP.

Synthesis MethodKey Optimization ParametersTypical Radiochemical Purity
Automated Nucleophilic SubstitutionPrecursor concentration, reaction temperature and time, solvent, phase-transfer catalyst. mdpi.com>95% univie.ac.at
Enzymatic SynthesispH, temperature, enzyme and substrate concentration. univie.ac.at>95% univie.ac.at
Copper-Mediated RadiofluorinationPrecursor-to-catalyst ratio, solvent, temperature, ligands. nih.gov>98% nih.gov

Purification Techniques for Synthesized this compound and its Radiolabeled Analogs

Following the synthesis of this compound and its radiolabeled analogs, a robust purification process is essential to remove unreacted starting materials, byproducts, and other impurities. This ensures the final product is of high purity and suitable for its intended application. The most common and effective purification techniques employed are High-Performance Liquid Chromatography (HPLC) and Solid-Phase Extraction (SPE).

High-Performance Liquid Chromatography (HPLC) Purification Strategies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of radiopharmaceuticals, offering high resolution and the ability to separate the desired product from closely related impurities. nih.gov For the purification of [¹⁸F]this compound, reversed-phase HPLC is frequently utilized. snmjournals.org

In a typical setup, a semi-preparative HPLC column is used to handle the quantities produced in a radiosynthesis batch. The choice of the stationary phase (e.g., C18) and the mobile phase composition is critical for achieving optimal separation. The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic modifier (e.g., acetonitrile or methanol). The gradient or isocratic elution profile is carefully optimized to ensure a good separation between the product peak and any impurities.

The eluent from the HPLC is monitored by a radiation detector to identify the radioactive product peak, which is then collected. A UV detector is also commonly used to monitor non-radioactive components. Following collection, the solvent is typically removed, and the final product is reformulated in a physiologically compatible solution.

HPLC ModeStationary PhaseTypical Mobile PhasePurpose
Reversed-PhaseC18Acetonitrile/Water with additives (e.g., TFA, ammonium formate)Separation based on hydrophobicity, effective for removing polar and non-polar impurities. snmjournals.org

Solid-Phase Extraction (SPE) Integration in Purification

Solid-Phase Extraction (SPE) is a valuable purification technique that can be used as a standalone method or, more commonly, in conjunction with HPLC. nih.govthermofisher.comaffinisep.com SPE offers a rapid and efficient means of sample cleanup and concentration. The principle of SPE is similar to liquid chromatography, but it is performed using disposable cartridges packed with a solid sorbent. affinisep.com

In the context of this compound synthesis, SPE can be integrated at various stages. For instance, after the initial radiofluorination reaction, an SPE cartridge can be used to trap the crude product, while allowing some of the unreacted reagents and polar impurities to be washed away. The desired product is then eluted from the cartridge using a suitable solvent. nih.gov

SPE SorbentElution SolventApplication in Purification
C18Methanol or AcetonitrileRemoval of polar impurities and concentration of the crude product before HPLC. nih.gov
AluminaDichloromethaneSeparation of fluorinated intermediates from unreacted starting materials. snmjournals.org
Ion ExchangeAqueous buffers with varying pH or ionic strengthSeparation based on charge, useful for removing charged impurities.

Metabolic Fate and Enzymatic Interactions of 2 Fluorodopamine in Biological Systems

Biochemical Conversion Pathways of 2-Fluorodopamine Precursors

The primary pathway for the formation of this compound in biological systems involves the enzymatic conversion of its amino acid precursor, Fluorodopa (specifically, 6-fluoro-L-dopa or F-DOPA). patsnap.comsnmmi.org This biochemical transformation is catalyzed by the enzyme Aromatic L-amino acid decarboxylase (AADC), also commonly known as DOPA decarboxylase. nih.govnih.govwikipedia.org AADC is a critical enzyme in the biosynthesis of catecholamines, responsible for converting L-DOPA into dopamine (B1211576). nih.gov

The mechanism of this compound formation mirrors this natural process. patsnap.com After crossing the blood-brain barrier, Fluorodopa is taken up by presynaptic neurons, where AADC facilitates its decarboxylation to form this compound (specifically, 6-[18F]fluorodopamine when using the radiolabeled precursor). patsnap.comnih.gov The activity of AADC is a key determinant of the rate of this conversion, and the accumulation of the resulting this compound is often used as a marker for the functional integrity of the presynaptic dopaminergic system. nih.gov

PrecursorEnzymeProductPrimary Location
Fluorodopa (6-fluoro-L-dopa)Aromatic L-Amino Acid Decarboxylase (AADC)This compoundPresynaptic Dopaminergic Neurons

Intracellular Metabolism of this compound

Once formed, this compound is subject to several intracellular metabolic processes that degrade it or convert it into other active compounds. These pathways are primarily mediated by the same enzymes that metabolize dopamine: Monoamine Oxidase (MAO), Catechol-O-Methyltransferase (COMT), Phenol Sulfotransferase (PST), and Dopamine β-hydroxylase (DBH).

Monoamine oxidase (MAO) is a family of enzymes bound to the outer membrane of mitochondria that catalyze the oxidative deamination of monoamines, including dopamine. wikipedia.org Research has demonstrated that this compound is also a substrate for this enzyme. nih.govmssm.edu The action of mitochondrial MAO on 6-[18F]Fluorodopamine results in the formation of its corresponding acidic metabolite, 6-fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC). nih.gov This metabolic step is a significant pathway for the inactivation of this compound within the neuron. nih.gov Both MAO-A and MAO-B isoforms metabolize dopamine, though MAO-A is considered the primary enzyme for its catabolism, a role that likely extends to this compound. wikipedia.orgresearchgate.net

SubstrateEnzymeMetabolite
This compoundMonoamine Oxidase (MAO)2-Fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC)

Catechol-O-methyltransferase (COMT) is a key enzyme responsible for the degradation of catecholamines by transferring a methyl group from S-adenosyl methionine (SAM) to a hydroxyl group on the catechol ring. wikipedia.orgtaylorandfrancis.com this compound, possessing a catechol structure, is readily metabolized by COMT. nih.gov In extraneuronal tissues, COMT converts 6-[18F]Fluorodopamine into O-methylated metabolites. nih.gov The primary product is 3-O-methyl-6-fluorodopamine (O-[18F]methoxytyramine), which can be further metabolized to 6-fluorohomovanillic acid (FHVA). nih.gov Additionally, the FDOPAC generated via the MAO pathway can also be acted upon by COMT to produce FHVA. nih.gov

SubstrateEnzymeMetabolite(s)
This compoundCatechol-O-Methyltransferase (COMT)3-O-methyl-2-fluorodopamine
2-Fluoro-3,4-dihydroxyphenylacetic acid (FDOPAC)Catechol-O-Methyltransferase (COMT)2-Fluorohomovanillic acid (FHVA)

Sulfate (B86663) conjugation is a major pathway for the biotransformation and detoxification of phenolic compounds and catecholamines. nih.govissx.org This reaction is catalyzed by the enzyme Phenol sulfotransferase (PST), which transfers a sulfonate group to the hydroxyl moiety of the substrate. nih.gov Human tissues contain at least two forms of PST; the monoamine-sulfating form (M-PST), also known as SULT1A3, is responsible for the sulfate conjugation of dopamine and other phenolic monoamines. nih.govnih.gov As a close structural analog of dopamine, this compound is also expected to undergo this metabolic process, resulting in the formation of this compound sulfate. This conjugation increases the water solubility of the compound, facilitating its excretion.

SubstrateEnzymeProduct
This compoundPhenol Sulfotransferase (PST/SULT1A3)This compound sulfate

In noradrenergic neurons, this compound can serve as a substrate for the enzyme dopamine β-hydroxylase (DBH). nih.gov This enzyme catalyzes the hydroxylation of the β-carbon on the side chain of dopamine to form norepinephrine (B1679862). nih.gov Similarly, DBH converts this compound into 2-Fluoronorepinephrine (specifically, 6-[18F]fluoronorepinephrine). nih.govsci-hub.se This conversion takes place within synaptic vesicles where the newly synthesized 2-Fluoronorepinephrine is stored. nih.gov

The efficiency of this enzymatic conversion has been studied in vitro. One study found that with a sufficient ratio of enzyme to substrate, more than 95% of 6-[18F]Fluorodopamine was converted to 6-[18F]Fluoronorepinephrine within one hour. sci-hub.se Kinetic analysis revealed differences in how DBH processes dopamine versus 6-Fluorodopamine. sci-hub.se

Table 1: Enzymatic Conversion of this compound to 2-Fluoronorepinephrine
SubstrateEnzymeProductLocation
This compoundDopamine β-hydroxylase (DBH)2-FluoronorepinephrineSynaptic Vesicles (Noradrenergic Neurons)
Table 2: Kinetic Parameters of Dopamine β-hydroxylase (DBH) Activity sci-hub.se
SubstrateKm (mM)Vmax (µmoles/unit/min)
Dopamine4.61 ± 1.050.29 ± 0.04
6-Fluorodopamine1.21 ± 0.270.03 ± 0.003

Compartmental Models of this compound Metabolism in Preclinical Contexts

While detailed, specific compartmental models for this compound metabolism in preclinical settings are not extensively described in publicly available research, the principles of such models can be understood from studies of similar fluorinated catecholamines, such as 6-[¹⁸F]fluorodopamine. These models are mathematical frameworks used to simplify complex physiological processes and describe the kinetics of a substance as it moves between different "compartments" in the body, such as plasma, tissue, and metabolic pools.

Generally, a compartmental model for a compound like this compound would aim to quantify the rates of its key metabolic processes. This would include its uptake into tissues, its conversion into various metabolites by enzymes, and the subsequent clearance of these metabolites. For instance, a model might consist of compartments representing plasma this compound, tissue this compound, and its metabolites. The exchange between these compartments would be defined by rate constants that reflect the speed of processes like tissue uptake, enzymatic conversion, and elimination.

In the context of preclinical studies, these models are invaluable for interpreting data from techniques like positron emission tomography (PET) imaging. By fitting the model to the dynamic data obtained from such studies, researchers can estimate key parameters that provide insights into the biological activity of the compound.

Ex Vivo and In Vivo Analysis of this compound Metabolites

Preclinical research, primarily in rat models, has provided significant insights into the metabolic fate of this compound following systemic administration. These studies have employed radiolabeling techniques to trace the compound and its metabolites in various biological samples.

In Vivo Findings in Rats:

A pivotal study compared the metabolic fate of systemically injected [³H]-2-fluorodopamine with that of [³H]-dopamine in rats. The findings revealed that within 60 minutes of injection, both this compound and its metabolite, 2-fluoronorepinephrine, accumulated in sympathetically innervated tissues such as the left ventricle, spleen, and salivary glands, with concentrations far exceeding those in the plasma. nih.gov

The primary metabolites detected in the plasma were O-methylated compounds, including analogs of homovanillic acid (HVA), normetanephrine (B1208972) (NMN), and methoxyhydroxyphenylglycol (MHPG). nih.gov This indicates that, similar to dopamine, this compound is a substrate for the key enzymes in catecholamine metabolism, namely catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO).

However, the study also highlighted differences in the metabolic handling of this compound compared to dopamine. The patterns of metabolite levels suggested that this compound is not as efficiently taken up by neuronal transporters or as readily converted to 2-fluoronorepinephrine by dopamine β-hydroxylase. nih.gov

The following interactive data table summarizes the tissue-to-blood radioactivity ratios 60 minutes after the injection of [³H]-2-fluoroDA in rats, illustrating its accumulation in sympathetically innervated tissues. nih.gov

TissueTissue:Blood Radioactivity Ratio
Heart (Left Ventricle)4.10
Spleen1.91
Salivary Glands2.10

Ex Vivo Analysis:

While the primary data comes from in vivo studies measuring metabolites in plasma and tissue homogenates after administration, these analyses are inherently ex vivo in their technical execution. The tissues and blood are collected from the preclinical model and then analyzed in a laboratory setting. High-performance liquid chromatography (HPLC) is a common analytical technique used in these studies to separate and quantify the parent compound and its various metabolites.

The following table lists the key metabolites of this compound identified in preclinical studies.

MetabolitePrecursorKey Enzymatic Pathway
2-FluoronorepinephrineThis compoundDopamine β-hydroxylase
O-methylated metabolitesThis compound / 2-FluoronorepinephrineCatechol-O-methyltransferase (COMT)
Analogs of Homovanillic Acid (HVA)This compoundMonoamine Oxidase (MAO) and COMT

Neurochemical and Molecular Interactions of 2 Fluorodopamine with Transporters and Receptors

Interaction with Monoamine Transporters

The interaction of 2-Fluorodopamine (2-FDA) with monoamine transporters is a critical aspect of its neurochemical profile. These transporters are responsible for the reuptake of monoamines from the synaptic cleft, thereby regulating the duration and intensity of neurotransmission.

The norepinephrine (B1679862) transporter (NET) is responsible for the reuptake of norepinephrine and also efficiently transports dopamine (B1211576). nih.gov In preclinical studies, the uptake of radiolabeled fluorinated catecholamines has been investigated to understand their interaction with NET. For instance, the uptake of 6-[¹⁸F]fluorodopamine (6-FDA) in the heart was only partially blocked by desipramine (B1205290), a specific NET inhibitor. nih.gov This finding suggests that while NET is involved in the uptake of 6-FDA, other reuptake mechanisms may also contribute to its accumulation in tissues with noradrenergic innervation. nih.gov The structural similarity between 2-FDA and dopamine suggests that it is also a substrate for NET.

The dopamine transporter (DAT) is primarily responsible for the re-capture of interstitial dopamine from the synaptic cleft into presynaptic neurons. nih.gov Given that this compound is a structural analog of dopamine, it is expected to interact with DAT. Research on other fluorinated dopamine analogs, such as 6-[¹⁸F]fluorodopamine, has been extensive in the context of imaging the integrity of dopaminergic neurons, which relies on its uptake by DAT. nih.gov The binding and uptake of 2-FDA by DAT are crucial for its effects on the dopaminergic system. The efficiency of this transport influences the concentration and duration of 2-FDA in the synapse.

Once inside the presynaptic terminal, monoamines are sequestered into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2). nih.gov This process is essential for storing neurotransmitters prior to their release and for protecting them from metabolic degradation in the cytoplasm. nih.gov In vitro studies using bovine chromaffin granule membranes have demonstrated that 6-[¹⁸F]fluorodopamine is a substrate for VMAT2. nih.gov The enzyme kinetics for the uptake of 6-[¹⁸F]FDA were comparable to those of dopamine, with both being inhibited by the VMAT inhibitor reserpine. nih.gov Unlabeled 6-FDA also inhibited the uptake of [³H]dopamine. nih.gov

Table 1: VMAT2 Kinetic Parameters for Dopamine and 6-Fluorodopamine

SubstrateKm (μM)Vmax (nmol/mg protein-min)InhibitorReference
[³H]Dopamine14.71.6Reserpine nih.gov
6-[¹⁸F]Fluorodopamine15.32.4Reserpine nih.gov

This table summarizes the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the uptake of [³H]Dopamine and 6-[¹⁸F]Fluorodopamine by VMAT2 in bovine chromaffin granule membranes. The data indicates that 6-Fluorodopamine has a comparable affinity to dopamine for VMAT2. nih.gov

The activity of monoamine transporters can be modulated by various pharmacological agents, which in turn affects the transport of substrates like this compound. Preclinical studies have extensively used agents like cocaine and desipramine to characterize transporter function. nih.gov Cocaine is a non-selective monoamine transporter inhibitor, blocking the reuptake of dopamine, norepinephrine, and serotonin (B10506). nih.govcpn.or.kr Desipramine is a selective inhibitor of the norepinephrine transporter. nih.gov The partial blockade of 6-[¹⁸F]FDA uptake by desipramine confirms the involvement of NET in its transport, while also pointing to the role of other transporters. nih.gov The interaction of these agents with transporters provides a framework for understanding how the uptake and clearance of 2-FDA can be pharmacologically manipulated in experimental settings.

Receptor Binding and Agonist/Antagonist Profiles of this compound

The physiological effects of this compound are mediated through its interaction with dopamine receptors. These receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. nih.gov

Cross-Reactivity with Other Monoamine Receptors (e.g., Serotonergic, Adrenergic)

While this compound is structurally an analog of dopamine, the potential for its interaction with other monoamine systems, such as the serotonergic and adrenergic systems, is an area of scientific interest. The principle of cross-reactivity among these systems is well-established; catecholamines like dopamine (DA) and norepinephrine (NE) can, in some instances, activate each other's receptors. nih.gov This promiscuous interaction is due to the structural similarities between the monoamine neurotransmitters and the conformational flexibility of their respective G protein-coupled receptors. nih.gov

There is considerable anatomical overlap among dopaminergic, adrenergic, and serotonergic receptors in various brain regions, suggesting that these systems are intricately linked. nih.gov Studies have shown that some dopamine receptor ligands can also bind to α2-adrenergic receptors and various serotonin (5-HT) receptors. mdpi.com For instance, some antagonists and agonists exhibit cross-reactivity with both adrenergic and serotonergic receptors. nih.gov This suggests that dopamine analogs could theoretically interact with receptors beyond the dopaminergic family.

However, specific binding affinity data for this compound at serotonergic and adrenergic receptor subtypes is not extensively detailed in current literature. The focus of research on fluorinated dopamine analogs has primarily been on their utility as tracers for the dopamine system. pnas.orgnih.gov Given the established crosstalk between monoamine systems, it remains plausible that this compound could have weak interactions with non-dopaminergic monoamine receptors, but it is not considered its primary mechanism of action or research application.

Table 1: Overview of Major Monoamine Receptor Families This interactive table summarizes the primary endogenous ligands for major monoamine receptor families, illustrating the potential for structural analogs to exhibit cross-reactivity.

Receptor Family Primary Endogenous Ligand(s) Key Subtypes
Dopaminergic Dopamine D1, D2, D3, D4, D5
Adrenergic Epinephrine, Norepinephrine α1, α2, β1, β2, β3

| Serotonergic | Serotonin (5-HT) | 5-HT1, 5-HT2, 5-HT3, etc. |

This compound as a "False Neurotransmitter" in Research

The most significant application of this compound and similar analogs in neuroscience is their use as "false neurotransmitters". nih.gov A false neurotransmitter is a compound that mimics an endogenous neurotransmitter enough to be taken up and processed by the neuron's machinery but does not activate postsynaptic receptors to elicit a biological response. nih.gov This characteristic makes them invaluable tools for visualizing and studying the lifecycle of a neurotransmitter without interfering with downstream signaling pathways.

Fluorescently tagged versions of these dopamine analogs, known as Fluorescent False Neurotransmitters (FFNs), have been developed to optically trace dopamine dynamics. pnas.orgnih.gov These probes operate by hijacking the natural synaptic vesicle cycle. nih.gov The process involves several key steps:

Uptake: As a dopamine analog, this compound is a substrate for the plasma membrane dopamine transporter (DAT). pnas.orgnih.gov It is actively transported from the extracellular space into the cytosol of dopaminergic neurons.

Vesicular Packaging: Once inside the neuron, it is recognized and transported by the vesicular monoamine transporter 2 (VMAT2) from the cytosol into synaptic vesicles. nih.govnih.govnih.gov This step is crucial, as it allows the compound to be co-packaged with endogenous dopamine.

Storage and Release: The compound is stored in the vesicles until an action potential triggers their fusion with the presynaptic membrane (exocytosis), leading to its release into the synaptic cleft alongside dopamine. nih.govresearchgate.net

No Postsynaptic Activation: Critically, once in the synapse, the false neurotransmitter does not significantly bind to or activate postsynaptic dopamine receptors. nih.gov This ensures that the act of visualizing neurotransmitter release does not perturb the natural function of the neural circuit being studied.

The development of magnetic resonance false neurotransmitters (MFNs) has been proposed, utilizing a ¹⁹F-substituent, which directly parallels the structure of this compound. nih.gov This highlights the utility of the fluorine atom as a probe for advanced imaging techniques. By acting as a surrogate for dopamine that is "functionally silent" at the postsynaptic level, this compound allows researchers to precisely measure parameters like DAT and VMAT2 activity, vesicular loading, and exocytosis at the level of individual synapses. pnas.orgnih.gov

Table 2: Characteristics of this compound as a False Neurotransmitter This interactive table outlines the key properties of this compound that define its role as a false neurotransmitter in a research context.

Property Interaction with this compound Research Implication
Dopamine Transporter (DAT) Substrate for uptake Allows selective entry into dopaminergic neurons.
Vesicular Monoamine Transporter 2 (VMAT2) Substrate for packaging Enables loading into synaptic vesicles for storage and release.
Synaptic Vesicles Stored within vesicles Co-localizes with endogenous dopamine.
Exocytosis Released upon stimulation Allows for the study of neurotransmitter release dynamics.

| Postsynaptic Dopamine Receptors | No significant activation | Permits visualization of presynaptic events without altering circuit function. |

Non-Human Primate Models (e.g., Baboons) in Neurochemical Investigations

Non-human primate models, such as baboons, have been employed to investigate neurochemical processes relevant to conditions affecting the brain's dopamine system. Comparative PET studies in baboons using 2-[18F]fluorodopamine (2-[18F]FDA) and other tracers have helped elucidate the behavior of these agents in vivo. These studies have shown that 2-[18F]FDA exhibits a rapid uptake in the heart, with a faster washout compared to other tracers like fluoronorepinephrine nih.gov. Furthermore, investigations in baboons have utilized PET imaging with various radioligands to characterize dopamine release and transporter availability, providing insights into neurochemical changes that can be relevant to understanding neurological disorders nih.gov.

Studies in Animal Models of Neurodegenerative Conditions (e.g., Parkinson's Disease Models: 6-OHDA, MPTP-induced lesions)

Animal models are crucial for studying neurodegenerative conditions like Parkinson's disease (PD), which is characterized by the loss of dopaminergic neurons. Models induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are widely used to mimic aspects of PD pathology and motor deficits frontiersin.orgnih.govdovepress.com. While these models are instrumental in understanding neurodegeneration, the specific application of this compound itself in evaluating these specific lesion models is less directly detailed in the provided search results compared to its use in human PET imaging or other animal studies. However, the underlying principle of visualizing dopaminergic pathways with tracers like this compound is directly relevant to understanding the dopaminergic deficits in these models acs.org. The neurochemical changes in these models, such as dopamine depletion, are precisely what tracers targeting the dopamine system aim to quantify frontiersin.orgnih.gov.

Investigations in Animal Models of Neuroendocrine Tumors (e.g., Pheochromocytoma, Neuroblastoma)

This compound and its precursor, 6-[18F]fluoro-L-DOPA (FDOPA), have been investigated for their utility in imaging neuroendocrine tumors (NETs), including pheochromocytomas and neuroblastomas snmmi.orgresearchgate.netrichtlijnendatabase.nlsnmjournals.org. These tumors often exhibit increased activity of enzymes involved in catecholamine synthesis, such as DOPA decarboxylase, making them amenable to imaging with dopamine-related tracers snmmi.org. 2-[18F]Fluorodopamine (also referred to as [18F]FDA) has shown promise in localizing pheochromocytomas and other chromaffin tumors, with studies indicating its accumulation via the norepinephrine transporter (NET) researchgate.netsnmjournals.org. Research has also explored [18F]FDA for neuroblastoma, demonstrating increased uptake in cell lines with high NET expression snmjournals.org. While direct studies using this compound in specific animal models of these tumors are not extensively detailed, the principle of its uptake mechanism suggests its potential application in such preclinical models to evaluate tumor burden and response to therapy snmjournals.orgclinicaltrial.betrialnavigator.com.

Biodistribution and Organ Uptake Studies in Animal Systems

Biodistribution studies are essential for understanding how a radiotracer is distributed throughout the body and which organs exhibit significant uptake. In preclinical settings, studies have examined the biodistribution of 2-[18F]fluorodopamine in animal systems. For instance, in mice bearing neuroblastoma tumors, 2-[18F]FDA showed a notable tumor uptake of 2.4% injected dose per gram (%ID/g) within 10 minutes. The highest organ uptake was observed in the kidneys (26.2%ID/g), followed by the heart (14.8%ID/g), adrenal gland (7.8%ID/g), blood (6.8%ID/g), and liver (6.3%ID/g) snmjournals.org. In rats, 2-[18F]FDA demonstrated specific uptake in various tissues, including the heart, lung, pancreas, adrenal gland, lower large intestine, eye, thyroid gland, spleen, and stomach researchgate.net. These findings highlight the distribution patterns and potential off-target uptakes that are critical for interpreting PET imaging results.

Assessment of Cardiac Sympathetic Innervation in Animal Models

The sympathetic nervous system plays a critical role in cardiac function, and its integrity can be assessed using radiotracers that target catecholamine pathways. 2-[18F]Fluorodopamine has been utilized in preclinical studies to visualize and evaluate cardiac sympathetic innervation nih.govresearchgate.netccjm.orgnih.govnih.gov. In baboons, comparative PET studies of 2-[18F]FDA and related tracers in the heart have provided insights into their uptake and washout kinetics, with 2-[18F]FDA showing initially higher and faster uptake but also a greater washout compared to fluoronorepinephrine nih.gov. Studies in animal models have established that within minutes of injection, myocardial 2-[18F]fluorodopamine-derived radioactivity primarily reflects uptake by sympathetic nerves, as interventions that disrupt these nerves lead to significantly reduced myocardial radioactivity nih.gov. This tracer allows for in vivo assessment of the functional status of cardiac sympathetic nerves, which is important for understanding conditions affecting the autonomic nervous system nih.govresearchgate.netccjm.orgnih.gov.

Compound Names Mentioned:

Compound NameAbbreviation
This compound2-FDA
6-[18F]fluoro-L-DOPAFDOPA
6-[18F]fluorodopamine[18F]FDA
6-hydroxydopamine6-OHDA
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridineMPTP
NorepinephrineNE
DopamineDA
Norepinephrine TransporterNET
DOPA DecarboxylaseDDC
Catechol-O-methyl TransferaseCOMT
Monoamine OxidaseMAO
Tyrosine HydroxylaseTH
Vesicular Monoamine Transporter 2VMAT2
123I-metaiodobenzylguanidine123I-MIBG
111In-pentetreotide
18F-FDG
18F-MFBG
18F-DA
6F-vanillymandelic acid
6F-dihydroxyphenylacetic acid

This compound (2-FDA) is a radiolabeled analog of dopamine that has found utility in preclinical research, particularly in the study of neurodegenerative conditions and neuroendocrine tumors, as well as in assessing cardiac sympathetic innervation. Its ability to be visualized using Positron Emission Tomography (PET) allows for in vivo investigations of dopaminergic pathways and related physiological processes.

Preclinical Research Applications and Models Utilizing 2 Fluorodopamine

In Vivo Animal Models for 2-Fluorodopamine Studies

Non-Human Primate Models (e.g., Baboons) in Neurochemical Investigations

Non-human primate models, such as baboons, have been employed to investigate neurochemical processes relevant to conditions affecting the brain's dopamine (B1211576) system. Comparative PET studies in baboons using 2-[18F]fluorodopamine (2-[18F]FDA) and other tracers have helped elucidate the behavior of these agents in vivo. These studies have shown that 2-[18F]FDA exhibits a rapid uptake in the heart, with a faster washout compared to other tracers like fluoronorepinephrine nih.gov. Furthermore, investigations in baboons have utilized PET imaging with various radioligands to characterize dopamine release and transporter availability, providing insights into neurochemical changes that can be relevant to understanding neurological disorders nih.gov.

Studies in Animal Models of Neurodegenerative Conditions (e.g., Parkinson's Disease Models: 6-OHDA, MPTP-induced lesions)

Animal models are crucial for studying neurodegenerative conditions like Parkinson's disease (PD), which is characterized by the loss of dopaminergic neurons. Models induced by neurotoxins such as 6-hydroxydopamine (6-OHDA) and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) are widely used to mimic aspects of PD pathology and motor deficits frontiersin.orgnih.govdovepress.com. While these models are instrumental in understanding neurodegeneration, the specific application of this compound itself in evaluating these specific lesion models is less directly detailed in the provided search results compared to its use in human PET imaging or other animal studies. However, the underlying principle of visualizing dopaminergic pathways with tracers like this compound is directly relevant to understanding the dopaminergic deficits in these models acs.org. The neurochemical changes in these models, such as dopamine depletion, are precisely what tracers targeting the dopamine system aim to quantify frontiersin.orgnih.gov.

Investigations in Animal Models of Neuroendocrine Tumors (e.g., Pheochromocytoma, Neuroblastoma)

This compound and its precursor, 6-[18F]fluoro-L-DOPA (FDOPA), have been investigated for their utility in imaging neuroendocrine tumors (NETs), including pheochromocytomas and neuroblastomas snmmi.orgresearchgate.netrichtlijnendatabase.nlsnmjournals.org. These tumors often exhibit increased activity of enzymes involved in catecholamine synthesis, such as DOPA decarboxylase, making them amenable to imaging with dopamine-related tracers snmmi.org. 2-[18F]Fluorodopamine (also referred to as [18F]FDA) has shown promise in localizing pheochromocytomas and other chromaffin tumors, with studies indicating its accumulation via the norepinephrine (B1679862) transporter (NET) researchgate.netsnmjournals.org. Research has also explored [18F]FDA for neuroblastoma, demonstrating increased uptake in cell lines with high NET expression snmjournals.org. While direct studies using this compound in specific animal models of these tumors are not extensively detailed, the principle of its uptake mechanism suggests its potential application in such preclinical models to evaluate tumor burden and response to therapy snmjournals.orgclinicaltrial.betrialnavigator.com.

Biodistribution and Organ Uptake Studies in Animal Systems

Biodistribution studies are essential for understanding how a radiotracer is distributed throughout the body and which organs exhibit significant uptake. In preclinical settings, studies have examined the biodistribution of 2-[18F]fluorodopamine in animal systems. For instance, in mice bearing neuroblastoma tumors, 2-[18F]FDA showed a notable tumor uptake of 2.4% injected dose per gram (%ID/g) within 10 minutes. The highest organ uptake was observed in the kidneys (26.2%ID/g), followed by the heart (14.8%ID/g), adrenal gland (7.8%ID/g), blood (6.8%ID/g), and liver (6.3%ID/g) snmjournals.org. In rats, 2-[18F]FDA demonstrated specific uptake in various tissues, including the heart, lung, pancreas, adrenal gland, lower large intestine, eye, thyroid gland, spleen, and stomach researchgate.net. These findings highlight the distribution patterns and potential off-target uptakes that are critical for interpreting PET imaging results.

Table 1: Biodistribution of 2-[18F]Fluorodopamine in Animal Systems

Organ/TissueUptake (%ID/g) (Mice)Uptake (%ID/g) (Rats)
Kidneys26.2Not specified
Heart14.8Specified
Adrenal Gland7.8Specified
Blood6.8Not specified
Liver6.3Specified
Tumor (NB)2.4 (at 10 min)Not specified
LungNot specifiedSpecified
PancreasNot specifiedSpecified
Lower Large IntestineNot specifiedSpecified
EyeNot specifiedSpecified
Thyroid GlandNot specifiedSpecified
SpleenNot specifiedSpecified
StomachNot specifiedSpecified

Note: Data for mice are from a study using neuroblastoma-bearing mice snmjournals.org. Data for rats are from a study reporting tissue uptake researchgate.net. Specific time points for rat data are not detailed in the provided snippets.

Assessment of Cardiac Sympathetic Innervation in Animal Models

The sympathetic nervous system plays a critical role in cardiac function, and its integrity can be assessed using radiotracers that target catecholamine pathways. 2-[18F]Fluorodopamine has been utilized in preclinical studies to visualize and evaluate cardiac sympathetic innervation nih.govresearchgate.netccjm.orgnih.govnih.gov. In baboons, comparative PET studies of 2-[18F]FDA and related tracers in the heart have provided insights into their uptake and washout kinetics, with 2-[18F]FDA showing initially higher and faster uptake but also a greater washout compared to fluoronorepinephrine nih.gov. Studies in animal models have established that within minutes of injection, myocardial 2-[18F]fluorodopamine-derived radioactivity primarily reflects uptake by sympathetic nerves, as interventions that disrupt these nerves lead to significantly reduced myocardial radioactivity nih.gov. This tracer allows for in vivo assessment of the functional status of cardiac sympathetic nerves, which is important for understanding conditions affecting the autonomic nervous system nih.govresearchgate.netccjm.orgnih.gov.

Analytical and Bioanalytical Techniques for 2 Fluorodopamine Detection and Quantification

Chromatographic Methods for Analysis

Chromatographic techniques form the backbone of 2-Fluorodopamine analysis, providing the necessary separation power to isolate the analyte from interfering substances.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the separation and analysis of catecholamines and their analogs, including fluorinated derivatives. HPLC methods typically employ reversed-phase columns, such as C18, with buffered mobile phases to achieve separation. Detection can be performed using UV detectors, which are common for many organic molecules, or radioactivity detectors when analyzing radiolabeled compounds.

For instance, studies involving radiolabeled fluorinated dopa analogs have demonstrated the efficacy of HPLC in quality control. A rapid HPLC method using a C-18 column with gradient elution has been developed to resolve fluorinated catechols, including 6-[¹⁸F]fluorodopamine, from their isomers and related compounds within approximately 10 minutes nih.gov. This approach allows for the determination of both chemical and radiochemical purity, as well as specific activity, before administration nih.gov. In the analysis of dopamine (B1211576) hydrochloride (DOPHCl), a C18 column with a potassium dihydrogen phosphate (B84403) mobile phase (pH 2.3) has been employed, achieving a retention time of approximately 6.195 minutes with UV detection at 280 nm researchgate.netdergipark.org.tr. While not directly for this compound, these methods illustrate the general HPLC parameters applicable to this class of compounds. Retention times for related fluorinated compounds in HPLC analysis have been reported, such as 33.2 mm for [¹⁸F]FDA (a common designation for 6-[¹⁸F]fluorodopamine) snmjournals.org.

Table 6.1.1: Representative HPLC Retention Times for Dopamine Analogs

Compound / AnalyteColumn TypeMobile Phase DescriptionDetectionRetention Time (min/mm)Reference
Dopamine HClC1850 mM Potassium Dihydrogen Phosphate (pH 2.3)UV6.195 researchgate.netdergipark.org.tr
FDOPA---~7 researchgate.net
L-DOPA---~5 researchgate.net
[¹⁸F]FDA (6-[¹⁸F]FDA)--Radio33.2 mm snmjournals.org
2-[¹⁸F]FDOPA--Radio11.2 mm snmjournals.org
[¹⁸F]MeFDOPA--Radio27.6 mm snmjournals.org

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) Approaches

Ultra-High Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) offers enhanced sensitivity, selectivity, and speed compared to traditional HPLC, making it ideal for quantifying trace amounts of this compound and its metabolites in complex biological matrices psu.eduresearchgate.net. UHPLC-MS/MS methods typically utilize fast chromatographic separations on shorter columns with higher mobile phase flow rates, coupled to highly sensitive mass spectrometers capable of detecting specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) psu.eduturkjps.orgnih.gov.

This technology is particularly valuable for targeted quantitative assays, where specific MRM transitions are monitored for both the analyte and an internal standard to ensure accurate quantification turkjps.orgnih.gov. For example, a validated LC-MS/MS method for urinary dopamine quantification reported retention times of approximately 2.28 minutes for dopamine and 2.24 minutes for its internal standard, utilizing a simple liquid-liquid extraction for sample preparation turkjps.org. UHPLC-MS systems are also instrumental in identifying impurities during the synthesis of related compounds, such as FDOPA univie.ac.at. The high sensitivity and specificity of UHPLC-MS/MS allow for the detection of metabolites and low-level contaminants that might be missed by other techniques psu.eduresearchgate.net.

Table 6.1.2: Representative UHPLC-MS/MS Parameters for Dopamine Quantification

AnalyteMatrixSample PrepRetention Time (min)Detection ModeLOD (ng/mL)LOQ (ng/mL)Reference
DopamineUrineLLE2.28MRM0.361.215 turkjps.org
Dopamine----0.34 (μmol/L)1.12 (μmol/L) researchgate.net

Detection and Quantification Limits (LOD, LOQ) Methodologies

The determination of accurate Detection Limits (LOD) and Quantification Limits (LOQ) is critical for establishing the sensitivity of analytical methods for this compound. These parameters are typically determined through rigorous validation studies, often following guidelines such as those from the International Council for Harmonisation (ICH) univie.ac.at. Methodologies involve analyzing serial dilutions of the analyte to establish the lowest concentration that can be reliably detected (LOD) and accurately quantified with acceptable precision and accuracy (LOQ) turkjps.orgunivie.ac.at.

For 6-FDA, LOD and LOQ values have been reported as 3.04 μg/mL (17.8 μM) and 9.22 μg/mL (53.9 μM), respectively, calculated using linear regression analysis univie.ac.at. In the context of urinary dopamine analysis via LC-MS/MS, the LOQ was determined to be 1.215 ng/mL, with an LOD of 0.36 ng/mL turkjps.org. Other electrochemical methods for dopamine detection have reported limits as low as 0.34 μmol/L for LOD and 1.12 μmol/L for LOQ researchgate.net. These values underscore the sensitivity achievable with modern analytical instrumentation.

Table 6.1.3: Detection and Quantification Limits for Dopamine Analogs

AnalyteMethodLODLOQReference
6-FDALC-MS/MS3.04 μg/mL (17.8 μM)9.22 μg/mL (53.9 μM) univie.ac.at
DopamineLC-MS/MS0.36 ng/mL1.215 ng/mL turkjps.org
DopamineElectrochemical0.34 μmol/L1.12 μmol/L researchgate.net

Radiochemical Purity Assessment and Quality Control for Research Use

When radiolabeled forms of this compound or its analogs are used, such as for Positron Emission Tomography (PET) imaging, assessing radiochemical purity (RCP) is paramount for ensuring the safety and efficacy of the radiotracer. RCP refers to the proportion of radioactivity associated with the desired chemical form of the radiopharmaceutical.

Standard quality control procedures involve chromatographic techniques, primarily radio-HPLC or radio-Thin Layer Chromatography (radio-TLC), coupled with radioactivity detectors nih.govresearchgate.netresearchgate.netiaea.org. These methods separate the radiolabeled product from radioactive impurities, such as free [¹⁸F]fluoride or radiolabeled byproducts iaea.org. RCP is typically calculated as the ratio of the radioactivity in the peak corresponding to the desired compound to the total radioactivity detected iaea.org. Acceptance criteria for RCP often require values above 90% for research use, with many clinical applications demanding even higher purity, such as >95% or >98% univie.ac.atresearchgate.netiaea.org. For example, batches of 6-[¹⁸F]FDA have demonstrated high radiochemical purities of 99.9 ± 0.0 % by HPLC and 97.4 ± 1.5 % by TLC univie.ac.at. Stability studies are also conducted, with some radiotracers maintaining high RCP (>95%) for several hours post-synthesis researchgate.net.

Table 6.2: Radiochemical Purity of Fluorinated Dopamine Analogs

Radiotracer / CompoundPurity MethodReported Purity (%)Stability (Post-synthesis)Reference
6-[¹⁸F]FDARadio-HPLC and -TLC>95- researchgate.net
6-[¹⁸F]FDAHPLC99.9 ± 0.0- univie.ac.at
6-[¹⁸F]FDATLC97.4 ± 1.5- univie.ac.at
FDOPAUPLC/HPLC>95>95% for 8 hours researchgate.net
General ExpectationRadio-HPLC/TLC>90- iaea.org

In Vitro and In Vivo Quantitative Measurement of this compound and its Metabolites

The quantitative measurement of this compound and its metabolites in biological samples is essential for pharmacokinetic and pharmacodynamic studies. These measurements are performed using various in vitro (e.g., cell cultures, tissue homogenates) and in vivo (e.g., animal models, human studies) experimental designs, employing the analytical techniques described above.

Studies investigating the metabolism of fluorinated dopa analogs have utilized HPLC to analyze tissue samples, such as rat striatum, to identify and quantify metabolites nih.gov. For instance, in vivo metabolism studies of 2-[¹⁸F]-DOPA in rats indicated that the primary metabolites in plasma were O-methylated derivatives, and importantly, 2-[¹⁸F]-fluorodopamine was not detected in the striatum, likely due to low substrate affinity for aromatic amino acid decarboxylase (AADC) and rapid peripheral O-methylation nih.gov.

In vivo, PET imaging, which relies on the detection of positron-emitting radiotracers, is a powerful tool for quantifying the distribution and metabolism of compounds like fluorinated dopamines. FDOPA PET imaging, for example, reflects the transport of the tracer, its decarboxylation to labeled dopamine, and subsequent vesicular uptake in dopaminergic nerve terminals biorxiv.orgresearchgate.net. Studies have also investigated the effects of various agents on the uptake of radiolabeled fluorodopamines in cell cultures and animal models, assessing their interaction with transporters like the norepinephrine (B1679862) transporter bioscientifica.com. Quantitative analysis often involves kinetic modeling, which describes the metabolic fate and time course of the tracer in the body, sometimes requiring arterial input function data sci-hub.sefrontiersin.org.

Structure Activity Relationship Sar Studies of 2 Fluorodopamine and Its Analogs

Impact of Fluorine Position on Biological Activity

The position of the fluorine atom on the catechol ring of dopamine (B1211576) is a critical determinant of its biological activity. Different positional isomers of fluorodopamine exhibit distinct pharmacological profiles, particularly concerning their interaction with transporters and metabolic enzymes.

Research comparing fluorinated dopamine analogs has shown that the placement of fluorine affects how the compounds are processed by neuronal uptake systems. For instance, studies comparing the metabolic fate of 2-fluorodopamine with its parent compound, dopamine, revealed that [3H]-2-fluoroDA was not as efficiently removed by neuronal uptake or as readily beta-hydroxylated to form the corresponding norepinephrine (B1679862) analog. researchgate.net This suggests that the fluorine atom at the 2-position hinders recognition and processing by the norepinephrine transporter (NET) and the enzyme dopamine β-hydroxylase (DBH). researchgate.netnih.gov

These findings highlight a key SAR principle: modification at the 2-position of the dopamine ring can reduce affinity for neuronal uptake transporters, potentially increasing the duration of action in the synaptic cleft, whereas modification at the 6-position retains the substrate characteristics necessary for uptake and subsequent metabolic conversion within the neuron. researchgate.netnih.gov

Structural Modifications and their Effects on Transporter Affinity and Selectivity

Beyond the position of the fluorine atom, other structural modifications of fluorinated dopamine analogs have been explored to fine-tune their affinity and selectivity for monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). The goal of these modifications is often to develop selective ligands that can be used as imaging agents or therapeutic tools.

SAR studies on a series of 2β-substituted 3β-phenyltropanes, which are analogs of cocaine, have shown that increased lipophilicity at the C(2)-position generally leads to increased binding affinity for DAT and more potent dopamine uptake inhibition. researchgate.net While these are not direct analogs of this compound, the principles derived from these studies are relevant. They suggest that modifications to the side chain, in conjunction with ring fluorination, can significantly impact transporter binding. The addition of lipophilic groups can enhance interactions with hydrophobic pockets within the transporter's binding site. researchgate.net

Further studies on tropane (B1204802) derivatives have demonstrated that the steric constraints around the molecule are critical for molecular recognition at the cocaine binding site on the DAT. miami.edumiami.edu For example, introducing alkyl groups at the 6-position of certain tropane analogs generally resulted in decreased activity, indicating a sensitive steric requirement in that region of the binding pocket. miami.edu This implies that while fluorination of the phenyl ring in dopamine analogs affects electronic properties, modifications to other parts of the molecular scaffold that alter the molecule's shape and size are equally important for achieving high affinity and selectivity for the dopamine transporter. miami.eduresearchgate.net

The data below summarizes the binding affinity (Ki) and dopamine uptake inhibition (IC50) for a series of 2-substituted 3β-phenyltropane derivatives, illustrating the effect of structural modifications on DAT interaction.

CompoundC(2) SubstituentDAT Binding Affinity Ki (nM)DA Uptake Inhibition IC50 (nM)
Cocaine-CO2Me249304
WIN 35,428-CO2Me (tropene)19132
Analog 4-CH2OH22405
Analog 6-CH2OMe11121
Analog 7-CH2OAc11137

Data sourced from research on 2-substituted 3β-phenyltropane derivatives, which serve as models for understanding DAT interaction. researchgate.net

Influence of Molecular Structure on Receptor Binding Profiles

The molecular structure of fluorinated dopamine analogs profoundly influences their binding affinity and selectivity for different dopamine receptor subtypes (D1-like and D2-like families). Fluorine substitution can alter the electronic distribution and conformation of the molecule, leading to differential interactions with the binding pockets of these receptors.

For instance, in the development of ligands for positron emission tomography (PET), fluorine-containing benzamide (B126) analogs have been synthesized and evaluated. researchgate.net Replacing the N-ethyl group of eticlopride, a D2 receptor antagonist, with fluoroalkyl groups (like 2-fluoroethyl or 3-fluoropropyl) resulted in a decrease in potency at the D2 receptor compared to the parent compound. nih.gov However, the fluoroalkylated analogs still demonstrated affinities in the same order of magnitude as the potent antipsychotic haloperidol. nih.gov This indicates that while N-fluoroalkylation is tolerated, it can reduce the optimal binding interaction.

Similarly, studies on fluorinated naphthoxazine derivatives, which are analogs of the potent D2/D3 agonist (+)-PHNO, have provided further SAR insights. The N-fluoropropyl derivative, F-PHNO, was found to be equipotent with (+)-PHNO, exhibiting a high affinity for the D2 receptor (KiHigh of 0.4 nM). iaea.orgresearchgate.net In contrast, other fluorinated derivatives in the same series were significantly less potent, with KiHigh values ranging from 2 to 102 nM. iaea.orgresearchgate.net This demonstrates high sensitivity to the placement and nature of the fluorine-containing substituent.

The table below presents the binding affinities of several fluorinated compounds at dopamine D2 and D3 receptors, illustrating the impact of structural variations.

CompoundModificationD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity (D2/D3)
(+)-PHNOParent Compound0.7 (KiHigh)--
F-PHNON-fluoropropyl0.4 (KiHigh)--
Compound 6a4-thiophene-3-yl-benzamide6951.4~500-fold for D3
Compound 7a4-thiazolyl-4-ylbenzamide---
Aripiprazole (B633) Analog 6Aripiprazole derivative<0.3->50-fold for D2
Aripiprazole Analog 7Fluoroethoxy derivative<0.3->50-fold for D2

Data compiled from studies on fluorinated naphthoxazines, N-phenylpiperazines, and aripiprazole analogs. researchgate.netiaea.orgresearchgate.netmdpi.com

These studies collectively show that specific structural modifications, including the strategic placement of fluorine, can be used to engineer ligands with high affinity and, in some cases, significant selectivity for a particular dopamine receptor subtype. mdpi.comnih.gov

Computational and In Silico Approaches in SAR Elucidation

Computational and in silico methods have become indispensable tools for elucidating the SAR of this compound and its analogs. These approaches provide valuable insights into the molecular interactions between ligands and their biological targets, helping to rationalize experimental findings and guide the design of new compounds. researchgate.netpreprints.org

Molecular docking studies are frequently used to predict the binding modes of fluorinated ligands within the active sites of dopamine receptors and transporters. researchgate.net For example, by docking novel ligands into the crystal structures of D2 and D3 receptors, researchers can examine the precise binding orientation and identify key interactions, such as hydrogen bonds and hydrophobic contacts. acs.org Such studies have confirmed that fluorine atoms, when positioned favorably, can engage in specific interactions with protein residues, contributing to binding affinity. researchgate.net

Pharmacophore mapping is another powerful in silico technique. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., aromatic rings, hydrogen bond donors/acceptors, ionizable groups) that a molecule must possess to bind to a specific target. nih.gov By creating a pharmacophore model based on known active ligands, researchers can screen virtual libraries of compounds to identify new potential ligands. This approach has been successfully applied to identify novel dopamine receptor modulators. acs.orgnih.gov

Quantum mechanics/molecular mechanics (QM/MM) studies offer a more detailed analysis of intermolecular interactions. These methods can be used to investigate the nature of the forces between a ligand and a receptor, such as the electrostatic potential. For example, a QM/MM study on ligands containing a pentafluorosulfanyl (SF5) group—a bioisostere of other groups—revealed that fluorine atoms in close proximity to protein residues experienced a more negative electrostatic potential, explaining favorable interactions that contribute to high receptor affinity and selectivity. researchgate.net These computational analyses allow for a deeper understanding of how fluorination influences the electronic properties of a ligand and its subsequent interaction with the receptor environment. mdpi.com

Future Directions and Emerging Research Avenues for 2 Fluorodopamine

Development of Novel Synthetic Routes and Radiolabeling Techniques

The effective translation of any PET tracer into clinical and preclinical research hinges on the availability of robust, efficient, and scalable synthetic and radiolabeling methodologies. While considerable effort has been dedicated to the synthesis of 6-[18F]Fluorodopamine ([18F]FDA) and other fluorinated dopamine (B1211576) analogs nih.govnih.govnih.govresearchgate.netjacc.orgiaea.org, the development of specific routes for 2-Fluorodopamine with high specific activity remains an area for advancement.

Future research could focus on adapting and optimizing existing late-stage fluorination techniques for the synthesis of 2-[18F]Fluorodopamine. This includes exploring:

Electrophilic Fluorination: Utilizing advanced electrophilic [18F]fluorinating agents, potentially derived from [18F]F2 or N-F reagents, to directly introduce the fluorine atom at the 2-position of a dopamine precursor. Success in this area would depend on achieving regioselectivity and high yields, similar to advancements seen for other aromatic fluorinations researchgate.netnih.govacs.org.

Nucleophilic Fluorination: Developing precursors suitable for nucleophilic aromatic substitution (SNAr) or other nucleophilic fluorination strategies. This might involve precursors with appropriate leaving groups strategically placed to facilitate the introduction of [18F]fluoride at the 2-position of the dopamine molecule.

Metal-Mediated Radiosynthesis: Investigating novel transition metal-catalyzed radiofluorination reactions, such as palladium or nickel-mediated cross-coupling reactions, which have shown promise for labeling electron-rich aromatic systems nih.gov. Adapting these methods for the specific structure of this compound could yield more efficient pathways.

Enzymatic and Bio-orthogonal Approaches: Exploring enzymatic radiolabeling or bio-orthogonal click chemistry for late-stage fluorination, which could offer high specificity and milder reaction conditions.

Table 1: Comparative Radiosynthesis Parameters for Fluorodopamine Analogs (Illustrative)

RadiotracerPrimary Labeling MethodTypical Radiochemical Yield (EOS)Specific Activity (SA)Synthesis TimeReference (Illustrative)
6-[18F]FDAElectrophilic (e.g., [18F]F2) / Diaryliodonium salt2-26%13-250+ GBq/µmol50-120 min nih.govnih.govsnmjournals.orgsnmjournals.org
6-[18F]FDOPANucleophilic (e.g., [18F]KF/K222) / Organostannane10-30%74-185 GBq/µmol110 min oup.com
2-[18F]FDA Potential: Electrophilic/Nucleophilic/Metal-MediatedTarget: >10%Target: >15 GBq/µmolTarget: <90 min(Future Development)

Note: Data for 6-[18F]FDA and 6-[18F]FDOPA are provided as examples of established radiotracers. Target values for 2-[18F]FDA represent aspirational goals based on current PET tracer development standards.

Advancements in Preclinical Imaging Methodologies with [18F]this compound

The dopaminergic system is critically involved in motor control, reward, motivation, and cognition, making it a key target for understanding and diagnosing neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction yale.edumdpi.com. While tracers like [18F]FDOPA and [11C]raclopride are established for imaging presynaptic and postsynaptic dopaminergic function, respectively, novel tracers are needed to explore specific aspects of dopamine metabolism and transporter dynamics.

[18F]this compound, as a structural analog of dopamine, holds potential for preclinical PET imaging. Its uptake mechanism and distribution patterns, particularly its interaction with dopamine transporters (DAT) and its conversion to downstream metabolites, could offer unique insights. Future preclinical studies should aim to:

Characterize Biodistribution: Conduct detailed in vivo biodistribution studies in animal models to assess the uptake, retention, and clearance of [18F]this compound in the brain and peripheral organs. This would involve identifying specific brain regions with high tracer uptake, such as the striatum, which is rich in dopaminergic terminals.

Evaluate Target Specificity: Investigate the specificity of [18F]this compound binding and uptake. Studies comparing its uptake in wild-type versus genetically modified animal models (e.g., DAT knockout models) would be crucial.

Assess Utility in Disease Models: Explore the tracer's performance in preclinical models of dopaminergic dysfunction, such as the 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. Changes in striatal uptake and retention of [18F]this compound could potentially reflect alterations in dopamine synthesis, storage, or transport.

Investigate Metabolic Fate: Understand how [18F]this compound is metabolized in vivo, as this can significantly influence its biodistribution and the interpretation of PET data.

Limited in vitro studies have shown that this compound can be taken up and metabolized researchgate.netahajournals.org. Further preclinical imaging would be necessary to validate its potential as a PET tracer for the dopaminergic system.

Integration of this compound Studies with Multi-Omics Approaches in Disease Research

The convergence of molecular imaging and multi-omics technologies represents a powerful paradigm shift in understanding complex diseases oup.comnih.gov. Multi-omics approaches, encompassing genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive molecular profile of biological systems. Integrating these datasets with PET imaging data can unlock new insights into disease pathogenesis, identify novel biomarkers, and facilitate personalized medicine.

Future research could explore the integration of [18F]this compound PET imaging with multi-omics data in the context of neurodegenerative and psychiatric disorders. For instance:

Correlating Dopaminergic Function with Molecular Signatures: PET data reflecting dopamine transporter density or metabolic activity, potentially measured by [18F]this compound, could be correlated with genetic predispositions (genomics), altered protein expression (proteomics), or changes in metabolic pathways (metabolomics) in patient cohorts or preclinical models.

Identifying Novel Therapeutic Targets: By identifying molecular pathways that are dysregulated in conjunction with altered dopaminergic function (as revealed by [18F]this compound PET), researchers could uncover novel therapeutic targets for diseases affecting the dopaminergic system.

Stratifying Patient Populations: Multi-omics data, combined with imaging biomarkers derived from tracers like [18F]this compound, could aid in stratifying patients based on their molecular profiles and dopaminergic system integrity, leading to more targeted treatment strategies.

This integrative approach could provide a more holistic understanding of how dopaminergic system dysregulation contributes to disease phenotypes at a molecular level.

Exploration of this compound in Advanced In Vitro Neurobiological Models

Advanced in vitro neurobiological models, such as induced pluripotent stem cell (iPSC)-derived dopaminergic neurons and brain organoids, offer unprecedented opportunities to study human neurobiology in a controlled environment. These models recapitulate aspects of neuronal development, function, and disease pathology, providing a platform for evaluating novel imaging agents.

Research into [18F]this compound could benefit from its application in these sophisticated in vitro systems:

Studying Dopamine Neuron Function: Using iPSC-derived dopaminergic neurons, researchers could investigate the uptake, metabolism, and release kinetics of this compound under various experimental conditions, such as pharmacological stimulation or genetic manipulation. This could shed light on the specific transporters and enzymes involved in 2-FDA's fate.

Investigating Neurotransmitter Dynamics: Advanced models could be used to study how dopaminergic signaling is affected in disease states, with [18F]this compound serving as a probe to assess presynaptic function.

High-Throughput Screening: In vitro models could facilitate high-throughput screening of potential therapeutic compounds that modulate dopaminergic pathways, with [18F]this compound serving as an imaging readout.

Early studies have indicated the uptake and metabolism of this compound in biological systems researchgate.netahajournals.org. Future research should leverage more complex in vitro models to gain deeper insights into its neurobiological relevance and potential as a PET tracer.

Theoretical Refinements of Kinetic Models for this compound Biodistribution and Metabolism

Quantitative PET imaging relies heavily on accurate kinetic modeling to extract meaningful physiological parameters from the measured radioactivity data yale.edumdpi.com. For dopaminergic tracers, kinetic models are essential for quantifying dopamine synthesis, transporter availability, and receptor binding nih.govnih.govsnmjournals.orgnih.govukaachen.dejci.orgpsu.eduturkupetcentre.netfrontiersin.org.

Developing and refining kinetic models for [18F]this compound is crucial for its quantitative application. This involves:

Establishing Compartmental Models: Creating appropriate compartmental models that accurately describe the uptake, distribution, metabolism, and clearance of [18F]this compound in the brain and other tissues. This would require detailed knowledge of its interaction with DAT, vesicular transporters, and metabolic enzymes.

Identifying Input Functions: Determining reliable arterial input functions or developing validated reference tissue models to quantify tracer kinetics.

Metabolite Analysis: Characterizing the metabolic fate of [18F]this compound in vivo and incorporating the kinetics of its major metabolites into the modeling framework to account for potential signal artifacts. Studies on related compounds like [18F]FDOPA highlight the importance of accounting for decarboxylated metabolites ([18F]fluorodopamine) and their subsequent elimination nih.govukaachen.depsu.edufrontiersin.org.

Model Validation: Validating the developed kinetic models through comparisons with in vitro data, autoradiography, or other physiological measurements.

The complexity of dopamine metabolism and transport pathways necessitates sophisticated modeling approaches, similar to those developed for [18F]FDOPA nih.govukaachen.depsu.edufrontiersin.org and other dopamine tracers nih.govsnmjournals.orgnih.govturkupetcentre.net, to accurately interpret PET data obtained with [18F]this compound.

Compound List:

this compound (2-FDA)

6-Fluorodopamine (6-FDA)

[18F]this compound ([18F]2-FDA)

[18F]6-Fluorodopamine ([18F]6-FDA)

[18F]FDOPA (6-[18F]Fluoro-L-DOPA)

Dopamine (DA)

Norepinephrine (B1679862) (NE)

[18F]Fluoronorepinephrine ([18F]FNE)

[11C]Raclopride ([11C]RAC)

[11C]Dihydrotetrabenazine ([11C]DTBZ)

[18F]Fallypride

123I-Metaiodobenzylguanidine (123I-MIBG)

[131I]-Metaiodobenzylguanidine (131I-MIBG)

[18F]Fluorodeoxyglucose (18F-FDG)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluorodopamine
Reactant of Route 2
Reactant of Route 2
2-Fluorodopamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。